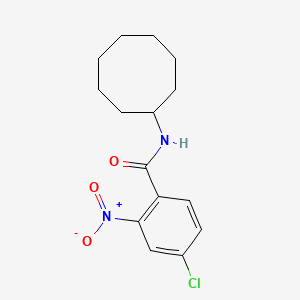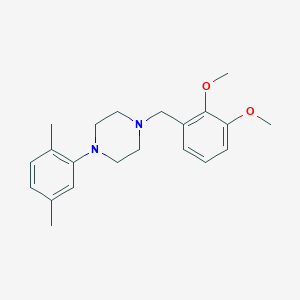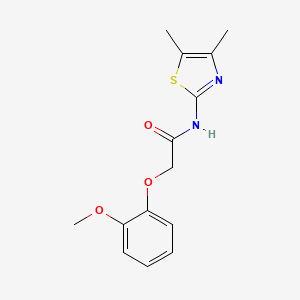
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, also known as EPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. EPP belongs to the family of pyrazole derivatives and exhibits promising pharmacological properties.
作用机制
The exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities are mediated by the inhibition of the NF-κB signaling pathway and the upregulation of antioxidant enzymes, respectively (Wang et al., 2015). In terms of its antitumor activity, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the modulation of multiple signaling pathways (Zhang et al., 2017).
Biochemical and Physiological Effects:
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exert various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of inflammation (Wang et al., 2015). Moreover, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to inhibit the growth and metastasis of tumors in mouse models of cancer (Zhang et al., 2017).
实验室实验的优点和局限性
One of the major advantages of using 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol exhibits low toxicity and high stability, making it suitable for long-term studies. However, one limitation of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.
未来方向
There are several future directions for research on 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. One potential area of focus is the development of new derivatives of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol with improved pharmacological properties, such as increased solubility and specificity for certain targets. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol and its potential applications in the treatment of various diseases. Finally, the use of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in combination with other drugs or therapies may also be explored as a potential strategy to enhance its efficacy and reduce side effects.
In conclusion, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is a synthetic compound that exhibits promising pharmacological properties and has potential applications in medical research. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in combination with other drugs or therapies.
合成方法
The synthesis of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves the reaction of 4-ethylphenol, ethyl bromoacetate, and 4-phenoxy-3-pyrazolecarboxylic acid in the presence of a base, followed by the hydrolysis of the resulting intermediate. This method has been described in detail in a research article by Wang et al. (2015).
科学研究应用
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been studied for its potential use in the treatment of various diseases. For instance, it has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis (Wang et al., 2015). Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer (Zhang et al., 2017).
属性
IUPAC Name |
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-10-15(16(22)11-17(13)23-4-2)19-18(12-20-21-19)24-14-8-6-5-7-9-14/h5-12,22H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPAHZWCADDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=C(C=NN2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]phenol](/img/structure/B5746553.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)


![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)